1-(1-Adamantyl)propan-2-amine
Overview
Description
1-(1-Adamantyl)propan-2-amine is a compound derived from adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives are notable for their stability and lipophilicity, making them valuable in various scientific and industrial applications. The incorporation of the adamantane moiety into different compounds often enhances their pharmacological properties, leading to the development of numerous bioactive molecules.
Mechanism of Action
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
It’s known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Biochemical Pathways
It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .
Result of Action
The introduction of adamantane moieties on diamondoids has been studied in terms of structural properties towards the perspective of transformation into nanodiamonds .
Action Environment
The effect of bulkiness and steric strain on out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation have been studied .
Biochemical Analysis
Biochemical Properties
It is known that the adamantyl group can interact with various biomolecules
Molecular Mechanism
It is known that adamantane derivatives can have high reactivity, offering extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-2-amine can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, the reaction of 1-adamantyl bromide with propan-2-amine under basic conditions can yield this compound. Another method involves the reductive amination of 1-adamantanone with propan-2-amine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or imines derived from the compound back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed in substitution reactions.
Major Products:
Oxidation: Formation of 1-(1-adamantyl)propan-2-one.
Reduction: Conversion to this compound.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
1-(1-Adamantyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities, including antiviral and neuroprotective properties.
Medicine: Investigated for its potential use in treating neurological disorders and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.
Comparison with Similar Compounds
1-(1-Adamantyl)propan-2-amine can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness: this compound stands out due to its specific structural modifications, which may confer unique pharmacological properties compared to other adamantane derivatives
Properties
IUPAC Name |
1-(1-adamantyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZEBNCIWGCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960474 | |
Record name | 1-(Adamantan-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-33-9, 39978-69-3 | |
Record name | Adamantylamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Adamantan-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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